

An In-depth Technical Guide to 2-Chloro-6-mercaptobenzoic Acid

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Compound of Interest

Compound Name: 2-Chloro-6-mercaptobenzoic acid

Cat. No.: B1591508

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This technical guide provides a comprehensive overview of **2-Chloro-6-mercaptobenzoic acid**, a pivotal chemical intermediate in the agrochemical industry. Tailored for researchers, scientists, and professionals in drug development and chemical synthesis, this document details the compound's physicochemical properties, experimental protocols for its synthesis and analysis, and its primary application in the production of herbicides.

Core Compound Data

2-Chloro-6-mercaptobenzoic acid is a substituted aromatic compound containing a carboxylic acid, a chlorine atom, and a thiol group. These functional groups contribute to its reactivity and utility as a versatile building block in organic synthesis.

Property	Value
Molecular Weight	188.63 g/mol [1][2]
Molecular Formula	C ₇ H ₅ ClO ₂ S[1][2]
CAS Number	20324-51-0[1][2]
Appearance	White to pale yellow crystalline powder
Melting Point	210-215°C (with decomposition)
Solubility	Sparingly soluble in water; soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO)
pKa	2.35 ± 0.36 (Predicted)[3]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **2-Chloro-6-mercaptobenzoic acid** are crucial for reproducible and scalable outcomes. The following sections provide established protocols.

Synthesis of 2-Chloro-6-mercaptobenzoic Acid

Two primary synthesis routes are commonly employed, a lab-scale method and an industrial-scale process.

Method 1: Laboratory Scale Synthesis from 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid

This method is suitable for producing smaller quantities of the compound for research purposes.

- Materials:
 - 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid (2.0 g, 0.007 mole)
 - Methanol (50 mL)
 - 10% aqueous sodium hydroxide (30 mL)

- Concentrated hydrochloric acid
- Ethyl acetate
- Magnesium sulfate
- Procedure:
 - To a stirred solution of 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid in methanol, add the aqueous sodium hydroxide solution.
 - Heat the reaction mixture to reflux and maintain for approximately 18 hours.
 - After 18 hours, cool the mixture to ambient temperature.
 - Acidify the cooled mixture with concentrated hydrochloric acid.
 - Extract the product with ethyl acetate.
 - Dry the ethyl acetate extract with magnesium sulfate.
 - Filter the mixture and concentrate the filtrate under reduced pressure to yield **2-Chloro-6-mercaptobenzoic acid**.

Method 2: Industrial Scale Synthesis from 2,6-dichlorobenzonitrile

This two-step process is optimized for large-scale production.^[4]

- Step 1: Thio-reaction
 - Materials:
 - 2,6-dichlorobenzonitrile
 - Sodium sulfide (or other sulfur source)
 - Solvent (e.g., 1,4-dioxane or dimethylformamide)
 - Procedure:

- React 2,6-dichlorobenzonitrile with a sulfur source, such as sodium sulfide, in a suitable solvent.
- This reaction substitutes one of the chlorine atoms with a mercapto group.
- Step 2: Hydrolysis
 - Procedure:
 - The nitrile group of the intermediate from Step 1 is hydrolyzed to a carboxylic acid. This is typically achieved by heating in the presence of a strong acid or base.

Synthesis of Pyrithiobac-sodium

2-Chloro-6-mercaptopbenzoic acid is a key intermediate in the synthesis of the herbicide pyrithiobac-sodium.

- Materials:
 - 2-chloro-4,6-dimethoxypyrimidine (8.76 g, 50.0 mmol)
 - **2-Chloro-6-mercaptopbenzoic acid** (9.45 g, 50 mmol)
 - Sodium p-toluenesulfinate (2.67 g, 15 mmol)
 - Sodium carbonate (9.75 g, 75 mmol)
 - Acetonitrile (80 mL)
 - 10% Hydrochloric acid
 - Water
- Procedure:
 - In a reaction flask, combine 2-chloro-4,6-dimethoxypyrimidine, **2-Chloro-6-mercaptopbenzoic acid**, sodium p-toluenesulfinate, sodium carbonate, and acetonitrile.
 - Heat the reaction mixture to 80°C and maintain for 24 hours.

- Cool the reaction and filter.
- Wash the filter cake with acetonitrile and recover the filtrate.
- Dry the filter cake in vacuo.
- Dissolve the dried filter cake in 80 mL of water.
- Adjust the pH to 1-2 with 10% hydrochloric acid.
- Filter the resulting solid, wash with water, and dry to obtain pyrithiobac-sodium.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is adapted from protocols for similar chlorobenzoic acids and is suitable for determining the purity of **2-Chloro-6-mercaptobenzoic acid**.

- Instrumentation:
 - HPLC system with a UV detector
- Column:
 - Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
- Mobile Phase:
 - A gradient mixture of acetonitrile and water containing a small amount of an acidifier like phosphoric acid or formic acid. A typical starting point is a 50:50 (v/v) mixture.
- Flow Rate:
 - 1.0 mL/min
- Detection:
 - UV at 222 nm^[5]

- Sample Preparation:

- Dissolve a known concentration of the sample in the mobile phase or a suitable solvent like methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful tool for confirming the chemical structure of the synthesized compound.

- Instrumentation:

- NMR spectrometer (e.g., 400 MHz)

- Solvent:

- Deuterated dimethyl sulfoxide (DMSO- d_6) or deuterated chloroform ($CDCl_3$)

- Procedure:

- Prepare a dilute solution of the sample in the chosen deuterated solvent.
- Acquire 1H and ^{13}C NMR spectra.

- Expected 1H NMR Spectral Features:

- Aromatic protons will appear as multiplets in the range of 7.0-8.0 ppm.
- The carboxylic acid proton will be a broad singlet at a downfield chemical shift (>10 ppm).
- The thiol proton will appear as a singlet, with its chemical shift being concentration and solvent dependent.

- Expected ^{13}C NMR Spectral Features:

- The carbonyl carbon of the carboxylic acid will be in the range of 165-175 ppm.
- Aromatic carbons will appear in the range of 120-140 ppm.

Synthesis and Application Pathway

The following diagram illustrates the industrial synthesis of **2-Chloro-6-mercaptobenzoic acid** and its subsequent use in the production of the herbicide pyriithiobac-sodium.

Caption: Synthesis pathway of **2-Chloro-6-mercaptobenzoic acid** and its use.

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